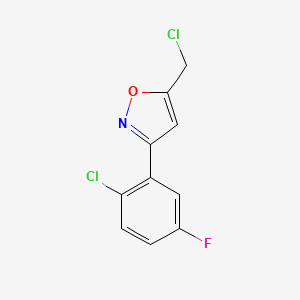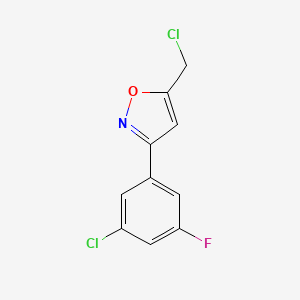![molecular formula C11H9ClFNO2 B8225185 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol](/img/structure/B8225185.png)
1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol is a chemical compound characterized by the presence of a chloro-fluorophenyl group attached to an isoxazole ring, which is further connected to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a nitrile oxide.
Introduction of the Chloro-fluorophenyl Group: This step involves the coupling of the isoxazole ring with a 2-chloro-6-fluorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Addition of the Ethanol Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield aldehydes or acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The chloro and fluoro groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
- 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-methanol
- 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-propanol
- 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-butanol
Uniqueness: 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications compared to similar compounds .
Propiedades
IUPAC Name |
1-[3-(2-chloro-6-fluorophenyl)-1,2-oxazol-5-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-6(15)10-5-9(14-16-10)11-7(12)3-2-4-8(11)13/h2-6,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCFZUZAPAEMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C2=C(C=CC=C2Cl)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2-Chloro-3-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8225134.png)
![1-[3-(2-Chloro-3-fluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8225141.png)



![[3-(2-Chloro-5-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8225169.png)
![1-[3-(2-Chloro-5-fluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8225171.png)


![1-[3-(3-Chloro-5-fluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8225207.png)

